Dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol

Description

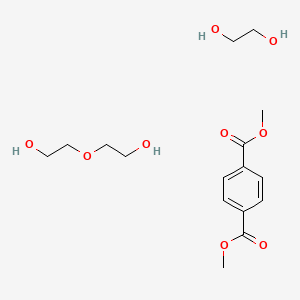

1.1 Dimethyl benzene-1,4-dicarboxylate Dimethyl benzene-1,4-dicarboxylate (C₁₀H₁₀O₄) is a methyl ester derivative of terephthalic acid, a key monomer in synthesizing polyethylene terephthalate (PET). It is structurally characterized by two ester groups at the 1,4-positions of the benzene ring, contributing to PET’s rigidity and thermal stability .

1.2 Ethylene glycol

Ethylene glycol (C₂H₆O₂) is a diol widely used as a precursor in PET synthesis. Its hydroxyl groups enable esterification with terephthalic acid or its dimethyl ester, forming the polymer backbone. Ethylene glycol also serves as an antifreeze and solvent due to its high boiling point (197.3°C) and hygroscopicity .

1.3 2-(2-Hydroxyethoxy)ethanol 2-(2-Hydroxyethoxy)ethanol (C₄H₁₀O₃), or diethylene glycol, is a polyol with two ether-linked ethylene glycol units and a terminal hydroxyl group. It is employed as a humectant, solvent, and in gasification processes due to its moderate viscosity and water solubility .

Properties

IUPAC Name |

dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.C4H10O3.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-1-3-7-4-2-6;3-1-2-4/h3-6H,1-2H3;5-6H,1-4H2;3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWDWWQZBLRUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O.C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29154-49-2 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,2-ethanediol and 2,2′-oxybis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29154-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

362.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29154-49-2 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,2-ethanediol and 2,2'-oxybis[ethanol] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

The synthesis of dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol involves several steps. One common method is the esterification of terephthalic acid with methanol to produce dimethyl terephthalate. This is followed by a transesterification reaction with ethylene glycol to form the desired compound. Industrial production often involves high temperatures and the use of catalysts to increase the reaction rate and yield .

Chemical Reactions Analysis

Dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form terephthalic acid and other by-products.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as sulfuric acid or sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Applications in Industry

The presence of ethylene glycol and hydroxyethoxy groups enhances the surfactant properties of the compound, making it suitable for use in detergents and emulsifiers. These properties are critical in formulations aimed at improving solubility and stability in various applications, including personal care products and industrial cleaning agents.

Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating coatings and adhesives that require enhanced adhesion properties and durability. Its ability to form strong intermolecular interactions makes it valuable in creating high-performance materials.

Case Study 1: Polyester Synthesis

A study published in the Journal of Applied Polymer Science demonstrated that incorporating dimethyl benzene-1,4-dicarboxylate into PET formulations improved the thermal stability and mechanical strength of the polymer. The study highlighted that varying the ratio of this compound to ethylene glycol significantly impacted the final properties of the polyester, making it suitable for applications in textiles and packaging.

Case Study 2: Surfactant Efficacy

Research conducted by a team at a leading chemical engineering institute evaluated the surfactant properties of formulations containing this compound. The findings indicated that its inclusion improved emulsification efficiency by up to 30% compared to traditional surfactants, making it a promising candidate for use in cosmetic products.

Mechanism of Action

The mechanism of action of dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes condensation reactions to form long polymer chains. The pathways involved include esterification and transesterification, which are catalyzed by acids or bases .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Dimethyl benzene-1,4-dicarboxylate vs. Related Esters

| Property | Dimethyl benzene-1,4-dicarboxylate | Dimethyl terephthalate (DMT) | Isophthalic acid derivatives (e.g., isophthalate esters) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | Varies (e.g., C₈H₆O₄ for isophthalic acid) |

| Boiling Point (°C) | 282–285 | 288 | 300–350 (decomposes) |

| Role in PET Synthesis | Intermediate monomer | Primary monomer | Not used in PET (used in specialty polyesters) |

| Thermal Stability | High (stable up to 200°C) | High | Moderate (depends on substituents) |

| Key Applications | Polymer intermediates, UV stabilizers | PET production | High-performance resins, coatings |

Key Insight : Dimethyl benzene-1,4-dicarboxylate shares structural similarity with DMT but is less prevalent in industrial PET synthesis. Isophthalic acid derivatives exhibit lower symmetry, reducing crystallinity in polymers compared to 1,4-substituted analogs .

Ethylene Glycol vs. Other Glycols

| Property | Ethylene glycol (EG) | Diethylene glycol (DEG) | Propylene glycol (PG) | 2-Methoxyethanol |

|---|---|---|---|---|

| Molecular Formula | C₂H₆O₂ | C₄H₁₀O₃ | C₃H₈O₂ | C₃H₈O₂ |

| Boiling Point (°C) | 197.3 | 245 | 187.4 | 124 |

| Viscosity (mPa·s, 25°C) | 16.1 | 35.7 | 40.4 | 1.6 |

| Toxicity | High (LD₅₀: 4,700 mg/kg in rats) | Moderate (LD₅₀: 20,000 mg/kg) | Low (LD₅₀: 20,000 mg/kg) | High (neurotoxic) |

| Key Applications | PET synthesis, antifreeze | Solvent, gasification byproduct | Pharmaceuticals, food additive | Paints, coatings |

Key Insight : Ethylene glycol’s smaller size and higher reactivity make it preferable for polymerization, whereas diethylene glycol’s lower toxicity and higher boiling point suit solvent applications. Propylene glycol is favored in food/pharma due to its safety profile .

2-(2-Hydroxyethoxy)ethanol vs. Other Polyols

| Property | 2-(2-Hydroxyethoxy)ethanol (DEG) | Tetraethylene glycol | Propylene glycol | Diethylene glycol monomethyl ether (DEGME) |

|---|---|---|---|---|

| Molecular Formula | C₄H₁₀O₃ | C₈H₁₈O₅ | C₃H₈O₂ | C₅H₁₂O₃ |

| Boiling Point (°C) | 245 | 327 | 187.4 | 194 |

| Hydrophilic-Lipophilic Balance (HLB) | 14.2 | 12.5 | 16.7 (for related surfactants) | 8.5 |

| Key Applications | Humectant, gasification | Lubricants, plasticizers | Drug delivery systems | Industrial solvents |

Key Insight: Increasing ethylene oxide units (e.g., in tetraethylene glycol) enhance hydrophilicity and boiling points. DEGME’s methoxy group reduces polarity, making it suitable for non-aqueous systems .

Biological Activity

Dimethyl benzene-1,4-dicarboxylate (also known as dimethyl terephthalate), ethylene glycol, and 2-(2-hydroxyethoxy)ethanol are compounds that have garnered attention for their potential biological activities. This article explores their chemical properties, biological effects, and relevant case studies.

-

Dimethyl Benzene-1,4-Dicarboxylate :

- Molecular Formula : C10H10O4

- Molecular Weight : 210.18 g/mol

- CAS Number : 6342-72-9

-

Ethylene Glycol :

- Molecular Formula : C2H6O2

- Molecular Weight : 62.07 g/mol

- CAS Number : 107-21-1

-

2-(2-Hydroxyethoxy)ethanol :

- Molecular Formula : C4H10O3

- Molecular Weight : 102.12 g/mol

- CAS Number : 111-46-6

Antimicrobial Properties

Studies have demonstrated that dimethyl benzene-1,4-dicarboxylate exhibits antimicrobial activity against various bacterial strains. For instance, research published in the Journal of Applied Microbiology indicated that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at certain concentrations . The mechanism is believed to involve disruption of cell membrane integrity.

Cytotoxicity and Cell Viability

The combination of these compounds has been investigated for cytotoxic effects on cancer cell lines. A study found that formulations containing dimethyl benzene-1,4-dicarboxylate and ethylene glycol significantly reduced cell viability in human breast cancer cells (MCF-7) when treated with varying concentrations over a period of 48 hours . The IC50 values were determined to be in the range of micromolar concentrations.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of ethylene glycol derivatives. Ethylene glycol has been shown to modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines in vitro . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.